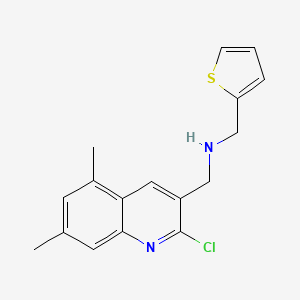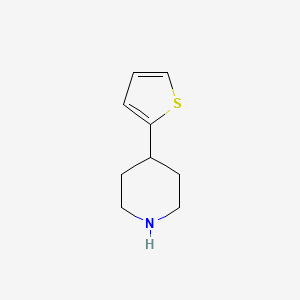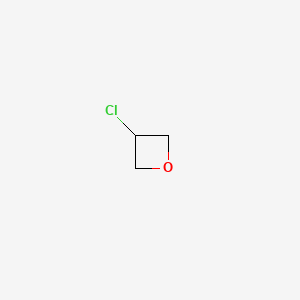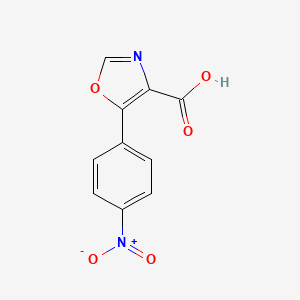
(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine is a useful research compound. Its molecular formula is C17H17ClN2S and its molecular weight is 316.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis and Structural Properties
The compound, due to its structural complexity, is often involved in the synthesis of other complex organic compounds. One study highlighted the reaction of chloral with substituted anilines resulting in various products, depending on the type of amine and reaction conditions, indicating the potential of such compounds in complex organic synthesis and structural analysis (Issac & Tierney, 1996).
2. Corrosion Inhibition
Quinoline derivatives, including the compound , have been identified as effective anticorrosive materials. Their high electron density allows them to adsorb and form stable chelating complexes with surface metallic atoms, providing corrosion protection. This application is crucial in industries where metal longevity is critical (Verma, Quraishi, & Ebenso, 2020).
3. Immune Response Modulation
Similar compounds, especially those under the quinoline umbrella, have shown promise in modulating immune responses. A review on imiquimod, a compound with structural similarities, demonstrated its ability to induce cytokine production, leading to immunoregulatory, antiviral, antiproliferative, and antitumor activities. This opens doors for potential therapeutic applications in treating various cutaneous diseases (Syed, 2001).
4. Environmental Significance
Another aspect of this compound's relevance is its environmental impact. Heterocyclic aromatic amines (HAAs), which include similar compounds, are known mutagens and carcinogens formed during the cooking of protein-rich foods. Understanding the formation, presence, and levels of such compounds in the human diet is crucial for assessing potential health hazards, indicating the environmental and health monitoring significance of such compounds (Stavric, 1994).
5. Biotechnological Applications
The compound's structure is reminiscent of quinoxalines, which have been explored for their antitumoral properties among other biological activities. This underlines the biotechnological and pharmaceutical potential of such compounds in drug development and catalysis (Pareek & Kishor, 2015).
Propriétés
IUPAC Name |
N-[(2-chloro-5,7-dimethylquinolin-3-yl)methyl]-1-thiophen-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2S/c1-11-6-12(2)15-8-13(17(18)20-16(15)7-11)9-19-10-14-4-3-5-21-14/h3-8,19H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPZECSNVCMTOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)CNCC3=CC=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)






![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)




